molecular formula C13H19NO B8799750 4-(2,5-Dimethylphenoxy)piperidine CAS No. 946726-30-3

4-(2,5-Dimethylphenoxy)piperidine

Cat. No.: B8799750
CAS No.: 946726-30-3
M. Wt: 205.30 g/mol
InChI Key: JKUFYLWACBCYJI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)piperidine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This piperidine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptors. It belongs to a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, which are being investigated to probe the therapeutic mechanisms of psychedelic compounds without their broad activity profiles . Research into such structurally constrained phenethylamine analogues aims to develop selective tools for understanding psychiatric indications like depression, anxiety, and substance abuse disorder . The compound serves as a key intermediate for synthesizing more complex molecules for pharmacological studies. It is supplied as a high-purity material for research purposes. This product is intended for laboratory research use only by qualified professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

946726-30-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2,5-dimethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3

InChI Key

JKUFYLWACBCYJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Methyl vs. Methyl groups, as in this compound, offer steric bulk without significant electronic effects, possibly favoring hydrophobic interactions .
  • Trifluoromethyl (CF₃) and Nitro (NO₂) Groups: The CF₃ group in Compound 7 improves metabolic stability and potency as a selective serotonin reuptake inhibitor (SSRI), while the NO₂ group in Compound 4 may reduce bioavailability due to its electron-withdrawing nature .

Core Heterocycle Differences

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., HBK17) exhibit higher conformational flexibility and basicity compared to piperidines, which may enhance receptor selectivity. Piperidines, however, often demonstrate better blood-brain barrier penetration due to reduced polarity .

Positional Isomerism

  • The 2,5-dimethylphenoxy isomer (target compound) vs. the 3,5-dimethylphenoxy isomer () highlights the importance of substituent positioning. The 2,5 configuration may optimize steric compatibility with SSRI binding pockets, whereas the 3,5 isomer could exhibit divergent pharmacological profiles .

Serotonin Reuptake Inhibition

Compounds like 3-(2,5-dimethoxy-4-CF₃-phenyl)piperidine hydrochloride demonstrate nanomolar affinity for serotonin transporters (SERT), with the CF₃ group contributing to prolonged receptor occupancy .

Industrial Relevance

The 3,5-dimethylphenoxy isomer (4-(3,5-dimethylphenoxy)piperidine) is produced industrially as a pharmaceutical intermediate, underscoring the scalability of piperidine-phenoxy syntheses .

Preparation Methods

Mitsunobu Reaction Approach

The Mitsunobu reaction is a cornerstone for forming ether linkages between alcohols and phenols. In the context of this compound, this method involves reacting 2,5-dimethylphenol with a hydroxyl-containing piperidine precursor, such as 4-hydroxypiperidine. The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0–25°C. For example, a related synthesis of 3-((3,5-dimethoxyphenoxy)methyl)pyridine achieved an 88% yield under similar conditions.

Reaction Mechanism :

  • Activation of the phenol via deprotonation.

  • Nucleophilic attack by the piperidine alcohol, facilitated by the PPh₃-DIAD complex.

  • Formation of the ether bond and elimination of byproducts.

This method is favored for its regioselectivity and compatibility with sensitive functional groups. However, the high cost of DIAD and challenges in separating triphenylphosphine oxide byproducts limit its industrial scalability.

Hydrogenation of Pyridine Precursors

An alternative route involves synthesizing 4-(2,5-dimethylphenoxy)pyridine followed by catalytic hydrogenation to reduce the pyridine ring to piperidine. This two-step process, exemplified in patent CN112661694B, uses noble metal catalysts (e.g., Ru/C or Rh/C) under hydrogen pressure (2–4 MPa) and elevated temperatures (40–100°C).

Key Steps :

  • Etherification : 2,5-Dimethylphenol reacts with 4-chloropyridine in the presence of a base to form 4-(2,5-dimethylphenoxy)pyridine.

  • Hydrogenation : The pyridine derivative is dissolved in toluene or methanol and treated with 5% Ru/C at 40°C for 12 hours, achieving >99% conversion and 97.2% yield.

Advantages :

  • Scalability for industrial production.

  • Reusable catalysts and solvents reduce costs.

Reaction Condition Optimization

Temperature and Pressure Effects

Hydrogenation efficiency correlates strongly with temperature and hydrogen pressure. For instance, increasing the reaction temperature from 40°C to 100°C reduced the hydrogenation time from 12 hours to 2 hours while maintaining a 96.9% yield. Similarly, higher hydrogen pressures (4 MPa vs. 2 MPa) accelerated the reduction kinetics without compromising product purity.

Catalyst Selection and Loading

Ruthenium-based catalysts (5–15% Ru/C) outperform rhodium analogs in terms of cost and activity. A 5% Ru/C loading achieved 97.2% yield at 40°C, whereas 15% Ru/C required only 2 hours at 100°C for comparable results. Catalyst recovery and reuse were demonstrated over multiple cycles, enhancing process sustainability.

Industrial Production Considerations

Solvent Systems

Toluene and methanol are preferred solvents due to their compatibility with hydrogenation conditions and ease of removal via distillation. For example, toluene enabled 97% product recovery after distillation at -0.1 MPa and 45–50°C.

Purification Techniques

Recrystallization and column chromatography are standard for laboratory-scale purification. Industrially, distillation under reduced pressure efficiently isolates this compound with ≥99% purity.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)CatalystScalability
Mitsunobu Reaction880–2515PPh₃/DIADLow
Hydrogenation97.240–1002–12Ru/CHigh

Key Takeaways :

  • The Mitsunobu reaction is optimal for small-scale syntheses requiring high regioselectivity.

  • Hydrogenation offers superior scalability and cost-effectiveness for industrial applications.

Q & A

Basic: What are the common synthetic routes for 4-(2,5-Dimethylphenoxy)piperidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 4-chloropiperidine) and 2,5-dimethylphenol under alkaline conditions. For example, coupling reactions in dichloromethane with NaOH facilitate ether bond formation . Optimization includes:

  • Temperature : Elevated temperatures (50–90°C) improve reaction rates but require monitoring for side reactions.
  • Base selection : K₂CO₃ or Et₃N enhances nucleophilicity of the phenoxide ion .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
  • Purification : Column chromatography or recrystallization achieves >95% purity .

Table 1 : Yield optimization under varying conditions

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF9078
Et₃NDCM2565
NaOHEtOH6072

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm).
  • HPLC-MS : Validates molecular weight (e.g., [M+H⁺] = 248.3) and purity (>99%) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers address discrepancies in reported biological activity data for piperidine derivatives?

Contradictions often arise from:

  • Purity variations : Impurities ≥2% can skew bioassay results; rigorous HPLC validation is essential .
  • Stereochemical factors : Trans/cis isomerism (e.g., trans-4-substituted piperidines show higher receptor affinity) .
  • Assay conditions : Differences in cell lines, solvent (DMSO vs. saline), or concentration ranges (IC₅₀ vs. EC₅₀) require standardization .
    Methodological resolution :
  • Replicate assays with independent synthetic batches.
  • Cross-validate using orthogonal techniques (e.g., SPR vs. radioligand binding) .

Advanced: What strategies improve the stability of this compound in experimental formulations?

Stability is influenced by:

  • pH : Degradation accelerates in acidic (pH <3) or alkaline (pH >10) conditions. Buffered solutions (pH 6–8) are optimal .
  • Light/heat : Store at 2–8°C in amber vials; avoid prolonged exposure to UV light .
  • Oxidative stress : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) during storage .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

SAR strategies include:

  • Phenoxy ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility .
  • Piperidine substitution : N-methylation increases lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Replacing the piperidine ring with a pyrrolidine or azetidine alters conformational flexibility .
    Example : Analogues with 4-fluorophenoxy groups showed 3× higher dopamine transporter inhibition .

Advanced: How should researchers design experiments to resolve conflicting data on metabolic pathways of piperidine derivatives?

  • In vitro models : Use hepatocyte microsomes from multiple species (human, rat) to compare CYP450 metabolism .
  • Isotope labeling : Track metabolites via ¹⁴C-labeled compounds in urine/fecal samples .
  • Computational modeling : Predict metabolic hotspots using QSAR or docking simulations .

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